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molecular formula C8H9NO3 B045944 Methyl 3-amino-2-hydroxybenzoate CAS No. 35748-34-6

Methyl 3-amino-2-hydroxybenzoate

Cat. No. B045944
M. Wt: 167.16 g/mol
InChI Key: OMWQHVRUXLRZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

A solution of methyl 3-nitrosalicylate (26.6 mmol) in MeOH (50 mL) is treated with Pd/C (10%, 500 mg) and stirred at RT under a hydrogen atmosphere (1 bar) for 16 h. After filtration through celite and removal of the solvents the desired product is obtained which is used without further purification.
Quantity
26.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]=1[OH:14])([O-])=O>CO.[Pd]>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[CH:12][CH:13]=[C:4]([NH2:1])[C:5]=1[OH:14]

Inputs

Step One
Name
Quantity
26.6 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)OC)=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under a hydrogen atmosphere (1 bar) for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
through celite and removal of the solvents the desired product
CUSTOM
Type
CUSTOM
Details
is obtained which
CUSTOM
Type
CUSTOM
Details
is used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(C1=C(C(=CC=C1)N)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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